Thalidomide-C3-PEG2-C2-Br chemical structure and properties
Thalidomide-C3-PEG2-C2-Br chemical structure and properties
An In-depth Technical Guide to Thalidomide-C3-PEG2-C2-Br and its Application in Targeted Protein Degradation
This guide provides a comprehensive technical overview of Thalidomide-C3-PEG2-C2-Br, a functionalized E3 ligase ligand, for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, properties, and its pivotal role as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The narrative will emphasize the rationale behind its design and the experimental methodologies for its application and evaluation.
The Dawn of a New Therapeutic Modality: Targeted Protein Degradation
For decades, the paradigm of small molecule drug discovery has been centered on inhibition. However, a significant portion of the proteome has been deemed "undruggable" due to the lack of suitable active sites for inhibitor binding. Targeted Protein Degradation (TPD) has emerged as a revolutionary strategy to overcome this limitation.[1] Instead of merely inhibiting a target protein, TPD co-opts the cell's own ubiquitin-proteasome system to induce the selective degradation and removal of a protein of interest (POI).[2]
At the heart of this technology are PROTACs, heterobifunctional molecules composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[3] The PROTAC is then released to catalytically induce the degradation of more POI molecules.[3]
Thalidomide and its Analogs: Hijacking the Cereblon E3 Ligase
The story of thalidomide is one of scientific serendipity. Initially a medication with a tragic history of teratogenicity, it was later discovered to possess potent anti-cancer and immunomodulatory properties.[][5] In 2010, it was discovered that thalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex.[6] This discovery was a watershed moment, establishing thalidomide and its analogs, such as lenalidomide and pomalidomide, as a premier class of E3 ligase ligands for PROTAC design.[][7] These are often referred to as immunomodulatory imide drugs (IMiDs) or Cereblon E3 ligase modulators (CELMoDs).[][8]
The binding of these molecules to CRBN alters its substrate specificity, leading to the ubiquitination and degradation of specific "neosubstrates".[1][6] In the context of PROTACs, the thalidomide moiety serves as a handle to recruit the CRL4^CRBN^ complex to a desired POI.[2][]
Deconstructing Thalidomide-C3-PEG2-C2-Br: A Building Block for PROTAC Synthesis
Thalidomide-C3-PEG2-C2-Br is a pre-functionalized building block designed for the efficient synthesis of PROTACs.[9] While specific data for this exact molecule is not extensively published, its properties can be inferred from its constituent parts and data on similar structures.[9][10]
Chemical Structure
The structure can be broken down as follows:
-
Thalidomide Core: The CRBN-binding moiety. It is composed of a phthalimide and a glutarimide ring.[11] The glutarimide ring is crucial for CRBN binding.[12][13]
-
C3 Alkyl Spacer: A three-carbon chain that connects the thalidomide core to the linker. The attachment point on the phthalimide ring is typically at the 4-position, which extends out of the primary CRBN binding pocket and generally has a minimal impact on binding affinity.[10]
-
PEG2 Linker: A short polyethylene glycol linker consisting of two ethylene glycol units. PEG linkers are commonly used in PROTAC design to enhance solubility and provide flexibility, which is often crucial for the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[14][15]
-
C2 Alkyl Chain: A two-carbon ethyl group.
-
Terminal Bromide (-Br): A reactive handle for conjugation to a POI ligand. The bromoalkyl group is a good electrophile for nucleophilic substitution reactions, for example, with an amine or thiol group on the POI ligand.
Caption: Structural components of Thalidomide-C3-PEG2-C2-Br.
Physicochemical Properties (Inferred)
The following table summarizes the expected physicochemical properties.
| Property | Value | Rationale/Source |
| Molecular Formula | C22H27BrN2O7 | Inferred from similar structures like Thalidomide-C3-PEG3-C2-Br (C24H31BrN2O8).[9] |
| Molecular Weight | ~511.36 g/mol | Calculated based on the inferred molecular formula. |
| Solubility | Soluble in DMSO, DMF | Common solvents for PROTACs and their building blocks.[16] |
| Purity (HPLC) | ≥95% | Standard purity for commercially available building blocks.[9] |
| Storage Conditions | Refrigerated, protected from light and moisture | Standard practice for reactive chemical intermediates.[9][17] |
Application in PROTAC Synthesis: A Step-by-Step Guide
Thalidomide-C3-PEG2-C2-Br is a versatile intermediate for the synthesis of PROTACs targeting a wide range of proteins. The terminal bromide allows for straightforward conjugation with a POI ligand containing a nucleophilic group, such as an amine.
Experimental Protocol: Synthesis of a PROTAC via Nucleophilic Substitution
This protocol describes the coupling of Thalidomide-C3-PEG2-C2-Br with an amine-functionalized POI ligand (POI-NH2).
Materials:
-
Thalidomide-C3-PEG2-C2-Br
-
POI-NH2 (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Reaction vessel with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI-NH2 (1.0 eq) and DIPEA (2.0-3.0 eq) in anhydrous DMF.
-
Addition of Building Block: To the stirred solution, add a solution of Thalidomide-C3-PEG2-C2-Br (1.1 eq) in anhydrous DMF dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (POI-NH2) is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final PROTAC.[3]
Characterization of the Synthesized PROTAC
-
LC-MS: Confirm the molecular weight of the final product.[3]
-
NMR Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the structure of the synthesized PROTAC.[3]
Biological Evaluation of the Resulting PROTAC
The ultimate goal of synthesizing a PROTAC is to achieve efficient and selective degradation of the target protein. A series of biochemical and cellular assays are required to validate its function.
Ternary Complex Formation and Binding Affinity
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. The binding affinity of the thalidomide moiety to CRBN is a key determinant of PROTAC efficacy.[10]
Table: Binding Affinities of Thalidomide and Analogs to CRBN
| Compound | Binding Affinity (Kd or IC50) | Method |
| Thalidomide | ~250 nM (IC50) | Competitive Binding Assay |
| Lenalidomide | ~100 nM (IC50) | Competitive Binding Assay |
| Pomalidomide | ~30 nM (IC50) | Competitive Binding Assay |
| Iberdomide | ~150 nM (IC50) | Cereblon-binding affinity assay |
Note: Data is compiled from various sources and methods may differ.[10][18] The addition of a linker at the 4-position of the phthalimide ring is generally considered to have a minimal impact on the direct binding affinity to CRBN.[10]
Quantifying Target Protein Degradation: DC50 and Dmax
The efficacy of a PROTAC is characterized by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[19]
-
Dmax: The maximum percentage of protein degradation achieved.[19]
Caption: Mechanism of action of a thalidomide-based PROTAC. [2][20]
References
- BenchChem. (2025). Application Notes and Protocols: Experimental Design for PROTAC Synthesis with Thalidomide-Propargyne-PEG2-COOH.
- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Synthesizing a PROTAC using Thalidomide-Propargyne-PEG1-COOH.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- BOC Sciences. (2023, August 31). Thalidomide Analogs and Other CRBN Ligands in PROTACs.
- BenchChem. (n.d.). A Technical Guide to the Cereblon Binding Affinity of Thalidomide-Based E3 Ligase Ligands.
- Pharmaffiliates. (2026, February 18). Essential Thalidomide Derivatives for High-Efficiency PROTAC Design.
- Tenova Pharma. (n.d.). Thalidomide-C3-PEG3-C2-Br.
- Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports, 8(1), 1294.
- Hylsová, M., et al. (2025). Self-assembled PROTACs enable glycoproteins degradation in the living cells. Chemical Science, 16(14), 4935-4941.
- MedChemExpress. (n.d.).
- BenchChem. (n.d.). Application Note: Determination of DC50 and Dmax for a Thalidomide-Based PROTAC.
- Handa, H., & Ito, T. (2024). Protein degraders - from thalidomide to new PROTACs. The Journal of Biochemistry, 175(5), 399-410.
- Promega Corporation. (2025, August 22). How Thalidomide and Molecular Glues Are Redefining Drug Discovery.
- MedChemExpress. (n.d.). Thalidomide-NH-PEG2-C2-NH2 hydrochloride.
- Cell Guidance Systems. (2022, June 13). Thalidomide, the trailblazing molecular glue degrader.
- ResearchGate. (n.d.).
- ChemSpider. (2023, November 7). One step synthesis of thalidomide.
- Singh, S., et al. (2024). An in-depth review of thalidomide's basic moieties. Journal of Drug Delivery and Therapeutics, 14(5), 1-6.
- Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders.
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